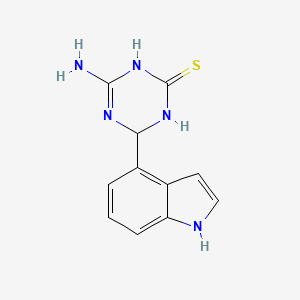

4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group, a thiol group, and a 1H-indol-4-yl moiety. Its molecular formula is C₁₁H₁₁N₅S, with a molecular weight of 237.30 g/mol (calculated from ).

Properties

IUPAC Name |

4-amino-2-(1H-indol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-2-1-3-8-6(7)4-5-13-8/h1-5,9,13H,(H4,12,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYCJYVFUJTVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3NC(=S)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a triazine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications that can lead to new derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL, showcasing potent activity against pathogens.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication by interfering with viral proteins or host cell pathways essential for viral life cycles.

Medicine

- Antitumor Potential : The compound is being explored as a potential therapeutic agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Its mechanism includes binding to active sites of enzymes and modulating cellular pathways.

Industry

- Material Development : Utilized in the development of new materials with specific electronic or optical properties. The incorporation of this compound into polymers has been studied for applications in electronics and photonics.

Similar Compounds

The compound shares structural similarities with other heterocyclic compounds known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 4-amino-6-(pyrazol-4-yl)pyrimidine | Antimicrobial and antitumor activities |

| 2-amino-4H-pyran-3-carbonitrile | Antimicrobial and anticancer properties |

Uniqueness

The unique combination of an indole and triazine ring imparts distinct chemical and biological properties to this compound. The presence of both amino and thiol groups allows for diverse chemical modifications, making it versatile for various applications.

Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibited potent antimicrobial activity against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The research highlighted the structure–activity relationship (SAR) indicating that modifications at specific positions on the indole moiety significantly enhanced antimicrobial potency.

Antitumor Activity

In another study focusing on cancer therapy, derivatives were tested against various cancer cell lines including breast and lung cancer. Results indicated that certain analogs could inhibit cell proliferation by inducing apoptosis through caspase activation pathways. The findings suggest that these compounds could be developed into effective chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The indole and triazine moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Functional Group Impact on Properties

- Heteroaromatic Substituents: Thiophene () and thiazole () moieties improve solubility in nonpolar solvents and may confer bioactivity.

Biological Activity

4-Amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound that integrates an indole moiety with a triazine structure, leading to unique chemical and biological properties. This article explores its biological activities, including potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical formula and characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 4-amino-2-(1H-indol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

| Molecular Formula | C₁₁H₁₁N₅S |

| Molecular Weight | 245.30 g/mol |

| CAS Number | 1142208-44-3 |

Synthesis

The synthesis of 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multi-step organic reactions. A common method includes the condensation of an indole derivative with a triazine precursor under controlled conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Anticancer Potential

Research indicates that compounds similar to 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors, potentially modulating pathways involved in cancer progression. It may inhibit specific kinases involved in cell growth and survival .

- Case Studies : In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines. For example, IC50 values were reported for breast cancer (MCF-7) and cervical cancer (HeLa) cells at concentrations as low as 0.20 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing Against Bacteria : Studies have shown that related triazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy against resistant strains such as MRSA .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties by inhibiting cytokines like IL-6 and TNF-alpha. For instance:

- Comparative Studies : Certain synthesized thiourea derivatives showed stronger inhibitory efficacy against these cytokines compared to conventional anti-inflammatory drugs like dexamethasone .

The biological activity of 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is attributed to its ability to bind to specific active sites on target proteins. This interaction can lead to either inhibition or activation of biochemical pathways crucial for cellular functions.

Research Findings Table

Q & A

Basic Synthesis & Optimization

Q: What are the key considerations for synthesizing 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized? A:

- Route Design: Utilize cyclocondensation reactions between indole-4-carbaldehyde derivatives and thiourea analogs, as seen in similar triazine syntheses (e.g., refluxing with acetic acid as a catalyst) .

- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and stoichiometric ratios of reactants. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to minimize side products .

- Yield Improvement: Introduce inert atmospheres (N₂/Ar) to protect air-sensitive intermediates like thiol groups .

Advanced Synthesis Challenges

Q: How can researchers manage reactive intermediates during the synthesis of this compound? A:

- Handling Thiols: Use reducing agents (e.g., DTT) to prevent oxidation of the thiol moiety. Employ Schlenk techniques for moisture-sensitive steps .

- Intermediate Trapping: Characterize transient species (e.g., enolates) via low-temperature NMR (−40°C in CDCl₃) or in-situ FTIR to track reaction progress .

Basic Structural Characterization

Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A:

- ¹H/¹³C NMR: Identify indole protons (δ 7.2–7.8 ppm, aromatic) and triazine NH signals (δ 10–12 ppm). Use DMSO-d₆ to resolve exchangeable protons .

- IR Spectroscopy: Confirm thiol (2550–2650 cm⁻¹) and triazine C=N (1600–1650 cm⁻¹) stretches .

- Elemental Analysis: Validate molecular formula (C₁₁H₁₀N₆S) with ≤0.3% deviation .

Advanced Purity & By-Product Analysis

Q: How can impurities or by-products be systematically identified in this compound? A:

- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS to detect sulfoxide by-products (m/z +16) from thiol oxidation .

- XRD: Resolve crystalline impurities by comparing experimental vs. simulated PXRD patterns .

Resolving Data Contradictions

Q: How to address discrepancies in reported reaction yields or conditions for similar triazine derivatives? A:

- Systematic Replication: Vary one parameter (e.g., solvent, catalyst loading) while keeping others constant. Use Design of Experiments (DoE) to identify critical factors .

- Meta-Analysis: Cross-reference synthetic protocols from multiple sources (e.g., vs. 4) to isolate variables affecting reproducibility .

Computational Mechanistic Insights

Q: What computational approaches elucidate the reaction mechanism of this compound’s formation? A:

- DFT Studies: Model transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as nucleophilic attack on the triazine ring .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., acetic acid vs. THF) using software like Gaussian or ORCA .

Solubility & Solvent Selection

Q: What strategies mitigate solubility challenges during purification? A:

- Solvent Screening: Test DMSO for dissolution and recrystallize using water/ethanol mixtures. Use sonication to disrupt aggregates .

- Surfactants: Add CTAB (0.1% w/v) in aqueous systems to enhance solubility of hydrophobic indole moieties .

Mechanistic Studies

Q: How can researchers probe the regioselectivity of substituent attachment in the triazine ring? A:

- Isotopic Labeling: Introduce ¹⁵N or deuterated reagents to track nitrogen incorporation via 2D NMR (HSQC) .

- Kinetic Profiling: Perform stopped-flow UV-Vis to monitor intermediate lifetimes during cyclization .

Stability Assessment

Q: How to evaluate the compound’s stability under varying storage conditions? A:

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC (e.g., sulfonic acid derivatives) .

- Light Sensitivity: Expose to UV (254 nm) and monitor photodegradation products using LC-MS .

Biological Activity & Interactions

Q: What methods assess the compound’s intermolecular interactions for potential bioactivity studies? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.